N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxymethyl group and two dimethyl groups attached to the L-ornithinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide typically involves the reaction of L-ornithine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: L-ornithine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then reacted with dimethylamine to introduce the dimethyl groups.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(Carboxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Reduction: Formation of N-(Methyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide involves its interaction with specific molecular targets. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Hydroxymethyl)glycoluril: Shares the hydroxymethyl functional group but has a different core structure.
N-(Hydroxymethyl)acrylamide: Contains the hydroxymethyl group and is used in polymer chemistry.
N-(Hydroxymethyl)formamide: Another compound with a hydroxymethyl group, used in various chemical reactions.
Uniqueness
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is unique due to the presence of both hydroxymethyl and dimethyl groups attached to the L-ornithinamide backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
920033-13-2 |
---|---|
Molekularformel |
C8H19N3O2 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(dimethylamino)-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C8H19N3O2/c1-11(2)5-3-4-7(9)8(13)10-6-12/h7,12H,3-6,9H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI-Schlüssel |
SDCWNGCNECIBIE-ZETCQYMHSA-N |
Isomerische SMILES |
CN(C)CCC[C@@H](C(=O)NCO)N |
Kanonische SMILES |
CN(C)CCCC(C(=O)NCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.